molecular formula C18H17N3O5S B2425323 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 955850-31-4

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2425323
CAS RN: 955850-31-4
M. Wt: 387.41
InChI Key: OYJTUCSDNOHXRH-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known by its chemical name, TAK-659, and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

  • A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are structurally related to the query compound, demonstrated significant anti-inflammatory and antioxidant activities. These activities were observed in various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Specifically, compounds 4k and 4l displayed noteworthy antioxidant activity across four assays, while compounds 4c, 4d, 4m, 4n, and 4o exhibited potent DPPH radical scavenging efficacy. Furthermore, compounds 4a, 4h, 4i, 4k, 4m, and 4n possessed excellent anti-inflammatory activity. Notably, compounds like N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) and N-(6-nitro-/methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4m and 4n) exhibited both antioxidant and anti-inflammatory activities, showcasing the multifunctional potential of this class of compounds (Koppireddi et al., 2013).

Antimicrobial and Antitumor Activity

  • In a study exploring the antimicrobial and antiproliferative potential of hydrazide and oxadiazole derivatives synthesized using 3-methoxyphenol (a structural component similar to the query compound), significant activity was observed. These derivatives, specifically N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide/1-(4-substitutedphenyl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]ethan-1-one/N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide, demonstrated considerable in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial potential against gram-negative bacteria was notably higher than that against gram-positive bacteria. Additionally, these compounds were screened for their antiproliferative activity against human tumor cell lines, with compound 7c, containing a 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety, exhibiting high inhibitory activity against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Antibacterial, Antifungal, and Antiviral Properties

  • A study on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to the query compound, showed notable antibacterial, antifungal, and antiviral activities. These compounds demonstrated good antiviral activities against tobacco mosaic virus and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. Specifically, compounds 5k and 5a exhibited significant anti-Xoo and anti-Rs effects, respectively. This research suggests that benzothiazole derivatives with a 1,3,4-thiadiazole moiety could serve as potential templates in the search for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-10-6-11(4-5-13(10)25-2)7-16(22)19-18-20-17-14(26-3)8-12(21(23)24)9-15(17)27-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJTUCSDNOHXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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